

H-DL-Phe(4-NO2)-OH: A Technical Safety and Handling Guide

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Compound of Interest		
Compound Name:	H-DL-Phe(4-NO2)-OH	
Cat. No.:	B555235	Get Quote

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This technical guide provides an in-depth overview of the safety, handling, and toxicological profile of **H-DL-Phe(4-NO2)-OH** (4-Nitro-DL-phenylalanine), a derivative of the essential amino acid phenylalanine. Utilized in biochemical research and pharmaceutical development, particularly as a building block in peptide synthesis and for studying protein structure-activity relationships, a thorough understanding of its safety profile is critical for laboratory and manufacturing applications.[1][2]

Chemical and Physical Properties

A summary of the key physical and chemical properties of **H-DL-Phe(4-NO2)-OH** is presented in Table 1. This data is essential for the proper storage, handling, and use of the compound in a research setting.



Property	Value	Reference
CAS Number	2922-40-9	[3]
Molecular Formula	C9H10N2O4	[4]
Molecular Weight	210.19 g/mol	[4]
Appearance	White to yellow solid powder	[5]
Purity	Typically ≥98%	
Solubility	Soluble in 1 M NaOH	[5]
Storage Conditions	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.	[5]

Toxicological Profile

H-DL-Phe(4-NO2)-OH is classified as acutely toxic if swallowed.[4] The following sections detail the key toxicological endpoints and provide generalized experimental protocols for their assessment.

Acute Oral Toxicity

The primary hazard associated with **H-DL-Phe(4-NO2)-OH** is acute oral toxicity. While specific LD50 values are not readily available in the public domain, the Globally Harmonized System (GHS) classification indicates significant toxicity upon ingestion.[4]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

A standardized protocol for assessing acute oral toxicity is the Up-and-Down Procedure. This method is designed to estimate the LD50 using a minimal number of animals.

- Animal Model: Typically, female rats from a standard laboratory strain are used.
- Housing and Acclimation: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle. They are acclimated for at least 5 days before the study.



- Fasting: Prior to dosing, animals are fasted overnight (feed is withheld, but water is available).
- Dose Administration: The test substance is administered orally via gavage. The initial dose is selected based on available data. Subsequent doses are adjusted up or down by a constant factor depending on the outcome of the previous animal.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- Data Analysis: The LD50 is calculated using the maximum likelihood method.

Dermal and Ocular Irritation

The potential for **H-DL-Phe(4-NO2)-OH** to cause skin and eye irritation should be considered. Generalized protocols for these assessments are described below.

Experimental Protocol: Acute Dermal Irritation (OECD TG 404)

- Animal Model: Albino rabbits are typically used for this assay.
- Test Area Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the rabbit is clipped.[7]
- Application: A 0.5 g sample of the test substance, moistened with a suitable vehicle, is applied to a small area of the skin and covered with a gauze patch.
- Exposure: The patch is left in place for 4 hours.[6]
- Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[7]
- Scoring: The severity of the skin reactions is scored according to a standardized scale.

Experimental Protocol: Acute Eye Irritation (Bovine Corneal Opacity and Permeability Test - OECD TG 437)



To reduce reliance on in vivo animal testing, in vitro methods are preferred. The Bovine Corneal Opacity and Permeability (BCOP) test is a widely accepted alternative.

- Test System: Corneas are obtained from the eyes of freshly slaughtered cattle.
- Application: The test substance is applied to the epithelial surface of the cornea.
- Exposure and Incubation: The cornea is exposed to the substance for a defined period, followed by rinsing and incubation.
- Measurement of Opacity: The opacity of the cornea is measured using an opacitometer.
- Measurement of Permeability: The permeability of the cornea is determined by measuring the amount of fluorescein dye that passes through it.
- Data Analysis: The in vitro irritation score is calculated based on the opacity and permeability values.

Mutagenicity

The potential of a substance to induce genetic mutations is a critical toxicological endpoint. The bacterial reverse mutation assay, or Ames test, is a standard in vitro method for assessing mutagenicity.[8]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

- Test System: Histidine-requiring strains of Salmonella typhimurium are used. These bacteria cannot grow in a histidine-free medium unless a reverse mutation occurs.[8]
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[8]
- Exposure: The test substance is mixed with the bacterial culture and the S9 fraction (if used) and poured onto a minimal glucose agar plate.
- Incubation: The plates are incubated for 48-72 hours.



- Scoring: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow in the absence of histidine) is counted.
- Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Handling and Safety Precautions

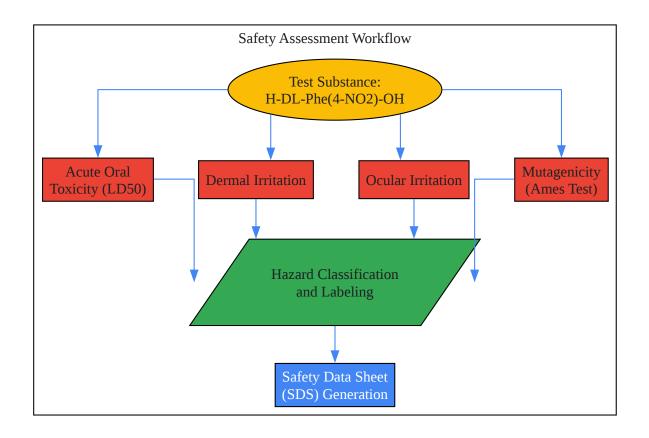
Based on the available safety data, the following handling and safety precautions are recommended when working with **H-DL-Phe(4-NO2)-OH**.

Precaution	Details	
Personal Protective Equipment (PPE)	Wear protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator should be used if dust is generated.	
Engineering Controls	Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.	
Handling	Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.	
Storage	Keep the container tightly closed in a dry, cool, and well-ventilated place.	
Spill Response	For small spills, sweep up the solid material and place it in a suitable container for disposal. Avoid generating dust. For large spills, follow institutional protocols.	
Disposal	Dispose of waste in accordance with local, state, and federal regulations.	

Experimental Workflows and Biological Context

To provide a clearer understanding of the safety assessment process and the biological context of this compound, the following diagrams are provided.



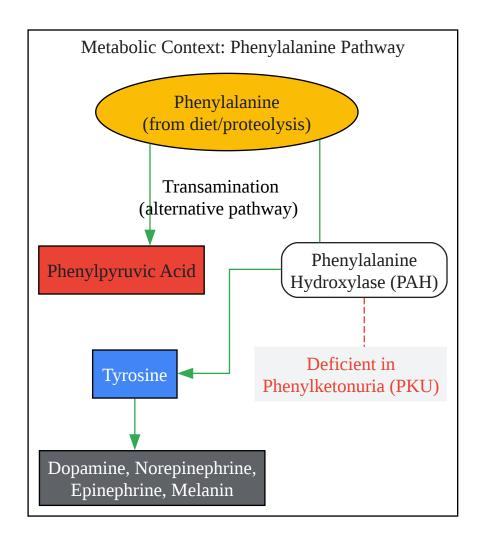


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Caption: A generalized workflow for the safety assessment of a chemical substance like **H-DL-Phe(4-NO2)-OH**.

While **H-DL-Phe(4-NO2)-OH** itself does not have a well-defined signaling pathway, it is a derivative of phenylalanine. The metabolic pathway of phenylalanine is well-characterized, particularly in the context of the genetic disorder phenylketonuria (PKU), where the enzyme phenylalanine hydroxylase is deficient.[9] This leads to the accumulation of phenylalanine and its metabolites.[9]





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Caption: Simplified metabolic pathway of phenylalanine, the parent amino acid of **H-DL-Phe(4-NO2)-OH**.

In conclusion, **H-DL-Phe(4-NO2)-OH** is a valuable research chemical that requires careful handling due to its acute oral toxicity. Adherence to standard safety protocols and the use of appropriate personal protective equipment are essential to mitigate risks in a laboratory setting. Further research into its specific toxicological properties and potential biological activities would provide a more comprehensive understanding of its safety profile.

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